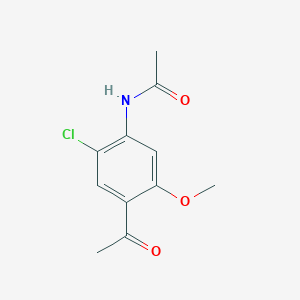

N-(4-acetyl-2-chloro-5-methoxyphenyl)acetamide

Description

N-(4-Acetyl-2-chloro-5-methoxyphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with acetyl (4-position), chloro (2-position), and methoxy (5-position) groups. The acetyl group introduces electron-withdrawing effects, while the chloro and methoxy substituents influence lipophilicity and electronic distribution. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., phenoxy acetamides, chlorophenyl derivatives) demonstrate anti-cancer, antimicrobial, and synthetic utility .

Properties

IUPAC Name |

N-(4-acetyl-2-chloro-5-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(14)8-4-9(12)10(13-7(2)15)5-11(8)16-3/h4-5H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZEYPPLNRAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetyl-2-chloro-5-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acetyl Group : Enhances lipophilicity and may influence biological interactions.

- Chloro Group : Often associated with increased potency in pharmacological activity.

- Methoxy Group : May improve solubility and modify receptor binding.

The molecular formula is with a molecular weight of approximately 227.67 g/mol.

This compound likely interacts with various biological targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptors : Binding to receptors can modulate signaling pathways, affecting physiological responses such as inflammation and pain.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and 8.33 to 156.47 µM against Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies reveal that related compounds demonstrate cytotoxic effects on cancer cell lines, with IC50 values indicating effective growth inhibition. For example, compounds derived from similar structures have shown IC50 values as low as 0.39 µM against MCF-7 breast cancer cells .

Case Studies

-

Anticancer Evaluation :

A study conducted on various acetamide derivatives, including this compound, reported significant anticancer activity against several cell lines. The MTT assay results indicated that the compound could induce apoptosis in cancer cells while sparing normal cells . -

Antimicrobial Testing :

In another investigation, the antimicrobial efficacy of similar compounds was assessed using the tube dilution method. The results indicated comparable activity to standard drugs like ciprofloxacin and fluconazole, suggesting potential therapeutic applications in infectious diseases .

Summary of Findings

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to several known pharmacologically active agents. Its derivatives have been studied for their potential as enzyme inhibitors, particularly in the context of diabetes management.

Aldose Reductase Inhibition

Research indicates that acetamide derivatives can act as aldose reductase inhibitors. Aldose reductase plays a crucial role in the conversion of glucose to sorbitol, which accumulates in diabetic tissues, leading to complications such as neuropathy and retinopathy. The inhibition of this enzyme can mitigate these effects, making N-(4-acetyl-2-chloro-5-methoxyphenyl)acetamide a candidate for further exploration in diabetes treatment .

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar aryl acetamides. For instance, Zn(II) complexes derived from aryl acetamides have shown significant activity against various cancer cell lines. The synthesized complexes demonstrated competitive inhibition against key enzymes involved in tumor progression, suggesting that this compound could be a vital component in developing new anticancer therapies .

Diagnostic Applications

This compound may also have diagnostic applications. Its analogs have been utilized in breath tests for assessing liver function, specifically through the Methacetin Breath Test (MBT). This non-invasive diagnostic tool measures the liver's ability to metabolize specific compounds, providing insights into hepatic function .

Synthesis and Chemical Properties

The synthesis of this compound involves standard organic chemistry techniques, including acylation processes that yield high-purity products suitable for pharmaceutical applications. The compound's chemical structure allows for modifications that can enhance its bioactivity and reduce toxicity .

Enzyme Inhibition Studies

A study conducted on various aryl acetamides showed that certain derivatives exhibited potent inhibitory effects on carbonic anhydrase and alkaline phosphatase enzymes. The kinetic studies revealed both competitive and uncompetitive inhibition modes, indicating the potential of these compounds as therapeutic agents against diseases where these enzymes play critical roles .

Antileishmanial Activity

In another study focusing on metal complexes derived from aryl acetamides, compounds were tested for their antileishmanial activity. Results indicated significant efficacy against Leishmania species, suggesting that this compound could contribute to developing treatments for parasitic infections .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 4-acetyl-2-chloro-5-methoxy substitution pattern. Comparisons with structurally related acetamides highlight how substituents modulate properties:

Key Observations :

- Chloro Substitution : Present in N-(4-chlorophenyl) derivatives (e.g., ), chloro groups improve lipophilicity and bioactivity, as seen in anti-cancer agents .

- Methoxy Groups : Methoxy substituents (e.g., , ) contribute to H-bonding and metabolic stability, critical in drug design .

- Acetyl vs. Nitro/Sulfonyl : The acetyl group in the target compound may offer intermediate electron withdrawal compared to stronger electron-deficient nitro (B1) or sulfonyl groups (), affecting binding affinity .

Pharmacological Activity

Implications for Target Compound :

- The 4-acetyl group may confer selectivity toward acetyllysine-binding proteins (e.g., bromodomains), though this requires validation .

Example :

- synthesizes phenoxy acetamides via nucleophilic substitution of chloroacetamide intermediates. The target compound could follow a similar route, substituting with acetyl and methoxy groups .

Physicochemical Properties

- Lipophilicity: Higher than non-chlorinated analogs (logP increased by ~0.5–1.0 due to Cl and acetyl groups).

- Solubility : Methoxy and acetyl groups may reduce aqueous solubility compared to polar sulfonyl derivatives (e.g., ) .

- Stability : Acetyl groups may render the compound prone to hydrolysis under basic conditions, necessitating formulation adjustments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.